molecular formula C19H24N2O6S B4202834 DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE

DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE

Cat. No.: B4202834
M. Wt: 408.5 g/mol
InChI Key: AYRXTOIWSOKZBL-UHFFFAOYSA-N
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Description

Dimethyl 2-({[4-(ethoxycarbonyl)-1-piperidinyl]carbonothioyl}amino)terephthalate is a complex organic compound with the molecular formula C19H24N2O6S It is characterized by the presence of a piperidine ring, an ethoxycarbonyl group, and a terephthalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE typically involves multi-step organic reactions. One common method includes the reaction of terephthalic acid with thionyl chloride to form terephthaloyl chloride. This intermediate is then reacted with 4-(ethoxycarbonyl)-1-piperidinecarbothioamide in the presence of a base such as triethylamine to yield the desired compound. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-({[4-(ethoxycarbonyl)-1-piperidinyl]carbonothioyl}amino)terephthalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonothioyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Dimethyl 2-({[4-(ethoxycarbonyl)-1-piperidinyl]carbonothioyl}amino)terephthalate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbonothioyl group is particularly reactive, allowing the compound to form covalent bonds with target proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 2-({[4-(ethoxycarbonyl)piperazin-1-yl]carbonothioyl}amino)terephthalate
  • Dimethyl 2-({[4-(ethoxycarbonyl)-1-piperidinyl]acetyl}amino)terephthalate

Uniqueness

Dimethyl 2-({[4-(ethoxycarbonyl)-1-piperidinyl]carbonothioyl}amino)terephthalate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

dimethyl 2-[(4-ethoxycarbonylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6S/c1-4-27-17(23)12-7-9-21(10-8-12)19(28)20-15-11-13(16(22)25-2)5-6-14(15)18(24)26-3/h5-6,11-12H,4,7-10H2,1-3H3,(H,20,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYRXTOIWSOKZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=S)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE
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DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE
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DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE
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DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE
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DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE
Reactant of Route 6
DIMETHYL 2-({[4-(ETHOXYCARBONYL)PIPERIDINO]CARBOTHIOYL}AMINO)TEREPHTHALATE

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